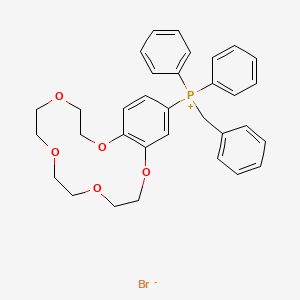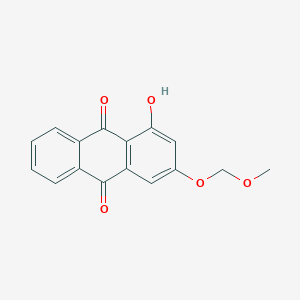
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-9,10-anthraquinone with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-methoxy-9,10-anthraquinone
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 1,3,6-Trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione
Uniqueness
1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione is unique due to its methoxymethoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64517-18-6 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3 |
InChI Key |
GIRXBVAVTBVNDY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


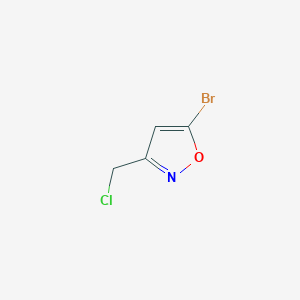
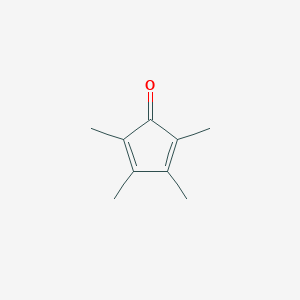
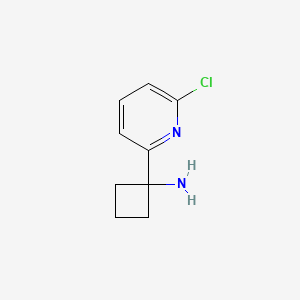

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)
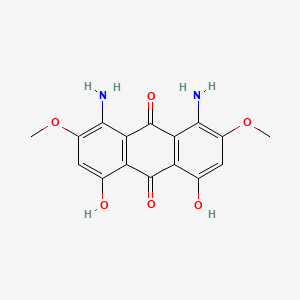
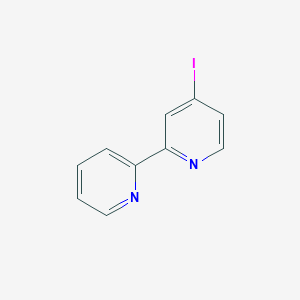

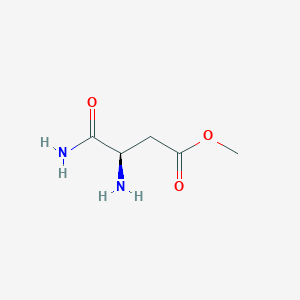
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
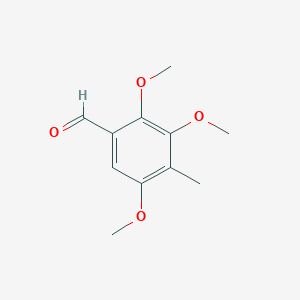
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
